
4-(2-(喹唑啉-4-硫代)乙酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is a chemical compound used in scientific research. It is one of the important heterocyclic compounds and is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety .
Synthesis Analysis
The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. The chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling of the compound for 12 hours .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is intricate, offering potential for diverse applications. It is a part of the quinazolin-4(3H)-one derivatives which showed diversity of biological activity .Chemical Reactions Analysis
The compound is used to produce different hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. The hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .科学研究应用
抗肿瘤活性
- 新型的3-苄基取代-4(3H)-喹唑啉酮系列显示出显着的广谱抗肿瘤活性,在效力上超过了阳性对照5-FU (Al-Suwaidan 等,2016)。
- 另一项研究合成了各种喹唑啉酮衍生物,发现它们对不同的癌细胞系有效,对中枢神经系统、肾脏和乳腺癌以及白血病具有选择性 (El Kayal 等,2022)。
合成与药理学
- 各种喹唑啉酮衍生物的合成提供了具有潜在生物活性的化合物,包括抗菌和抗肿瘤特性 (Párkányi & Schmidt,2000)。
- 对4-苄基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的研究表明,这些化合物是一类新型的H1抗组胺剂,显示出在治疗过敏时具有最小的镇静作用的潜力 (Alagarsamy 等,2007)。
抗菌活性
- 喹唑啉酮衍生物的合成和评价显示出对各种细菌具有良好的抗菌活性 (Pawar & Sweeti,2020)。
- 另一项研究开发了4-(氨基或乙酰氨基)-N-{[3-(取代芳基)-4-氧代-3,4-二氢喹唑啉-2-基]-甲基}苯磺酰胺衍生物,具有有效的体外抗菌活性 (Vanparia 等,2013)。
光破坏和分子对接研究
- 通过绿色工艺合成的3-氨基-2-甲基-喹唑啉-4(3H)-酮的研究揭示了它们对质粒DNA的光活性,可能有助于光化学或光动力疗法的开发 (Mikra 等,2022)。
其他药理应用
- 喹唑啉衍生物已被研究其抗组胺、抗炎和镇痛特性,显示出疗效且溃疡形成潜力低 (Saravanan 等,2012)。
- 一种新型ALK5抑制剂的药代动力学和组织分布在各种动物模型中进行了研究,该抑制剂可能有用作抗纤维化药物 (Kim 等,2008)。
作用机制
Target of Action
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . The primary target of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is the quorum sensing system of Pseudomonas aeruginosa .
Mode of Action
Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate interacts with its target by inhibiting the quorum sensing system of Pseudomonas aeruginosa . This system is crucial for biofilm formation, a key factor in the pathogenicity and antibiotic resistance of this bacterium . By inhibiting this system, Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate disrupts the communication between bacterial cells, thereby preventing the formation of biofilms .
Biochemical Pathways
The action of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacterium’s pathogenicity and resistance to antibiotics . It also inhibits other virulence factors at low concentrations without affecting bacterial growth .
生化分析
Biochemical Properties
The specific biochemical properties of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate are not well-documented in the literature. Quinazolinone derivatives, to which this compound belongs, have been synthesized and found to exhibit broad-spectrum antimicrobial activity . These compounds have been shown to interact with various enzymes and proteins, although the specific biomolecules that Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate interacts with are not currently known .
Cellular Effects
The cellular effects of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate are not well-studied. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is not well-understood. Related quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interacting with the quorum sensing transcriptional regulator PqsR .
属性
IUPAC Name |
methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOYSDXWWGGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

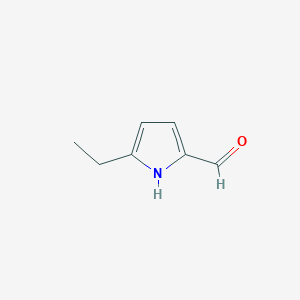
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

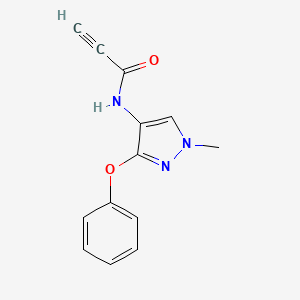
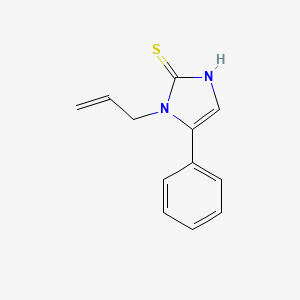
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)
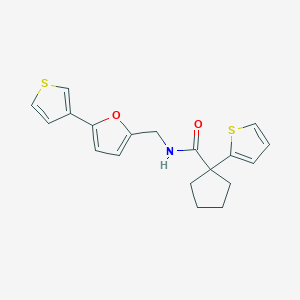

![2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2604848.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
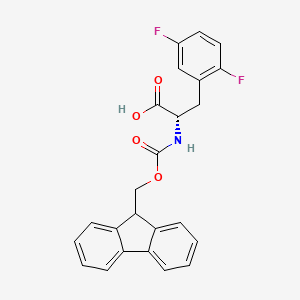

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2604856.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2604857.png)